molecular formula C14H8O10S2 B14033269 2,7-Anthracenedisulfonic acid, 9,10-dihydro-1,8-dihydroxy-9,10-dioxo-

2,7-Anthracenedisulfonic acid, 9,10-dihydro-1,8-dihydroxy-9,10-dioxo-

Cat. No.: B14033269
M. Wt: 400.3 g/mol
InChI Key: YHIUFLAYHWBDLL-UHFFFAOYSA-N
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Description

1,8-Dihydroxyanthraquinone-2,7-disulfonic acid (DHAQDS) is an organic compound belonging to the anthraquinone family. It is known for its redox properties and is used in various electrochemical applications, particularly in redox flow batteries. The compound’s structure consists of an anthraquinone core with hydroxyl and sulfonic acid groups, which contribute to its solubility and electrochemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

DHAQDS can be synthesized through the sulfonation of 1,8-dihydroxyanthraquinone. The process involves the introduction of sulfonic acid groups into the anthraquinone structure. Typically, the reaction is carried out using concentrated sulfuric acid under controlled temperature conditions to ensure the selective sulfonation at the desired positions.

Industrial Production Methods

Industrial production of DHAQDS follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The sulfonation reaction is followed by purification steps such as crystallization and filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

DHAQDS undergoes various chemical reactions, including:

    Oxidation-Reduction Reactions: DHAQDS can participate in redox reactions, where it can be reduced to its hydroquinone form and oxidized back to the quinone form.

    Substitution Reactions: The hydroxyl and sulfonic acid groups in DHAQDS can undergo substitution reactions with other functional groups.

Common Reagents and Conditions

    Oxidation-Reduction: Common reagents include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. These reactions are typically carried out in aqueous solutions under controlled pH conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

    Redox Reactions: The major products are the reduced hydroquinone form and the oxidized quinone form of DHAQDS.

    Substitution Reactions: Depending on the substituents introduced, various derivatives of DHAQDS can be formed, each with unique properties.

Scientific Research Applications

DHAQDS has a wide range of applications in scientific research:

    Chemistry: Used as a redox-active material in electrochemical studies and as a precursor for synthesizing other anthraquinone derivatives.

    Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to generate reactive oxygen species.

    Industry: Utilized in redox flow batteries for energy storage applications due to its high solubility and stable redox properties.

Mechanism of Action

DHAQDS exerts its effects primarily through redox reactions. The compound can undergo reversible oxidation and reduction, making it an effective redox mediator. In biological systems, DHAQDS can interact with cellular components to generate reactive oxygen species, which can induce oxidative stress and affect cellular functions. The molecular targets and pathways involved include enzymes and proteins that participate in redox signaling and oxidative stress responses.

Comparison with Similar Compounds

Similar Compounds

  • Anthraquinone-2-sulfonic acid (AQS)
  • Alizarin Red S (ARS)
  • 1,4-Dihydroxyanthraquinone-2,3-dimethylsulfonic acid (DHAQDMS)

Uniqueness of DHAQDS

DHAQDS stands out due to its high solubility in aqueous solutions and its stable redox properties. Compared to other anthraquinone derivatives, DHAQDS offers a balance of redox potential and solubility, making it particularly suitable for applications in redox flow batteries. Its unique combination of functional groups allows for versatile chemical modifications, enhancing its applicability in various fields.

Properties

Molecular Formula

C14H8O10S2

Molecular Weight

400.3 g/mol

IUPAC Name

1,8-dihydroxy-9,10-dioxoanthracene-2,7-disulfonic acid

InChI

InChI=1S/C14H8O10S2/c15-11-5-1-3-7(25(19,20)21)12(16)9(5)14(18)10-6(11)2-4-8(13(10)17)26(22,23)24/h1-4,16-17H,(H,19,20,21)(H,22,23,24)

InChI Key

YHIUFLAYHWBDLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C3=C(C2=O)C(=C(C=C3)S(=O)(=O)O)O)O)S(=O)(=O)O

Origin of Product

United States

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